(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
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Overview
Description
(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate is a chemical compound characterized by the presence of chlorinated benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ammoniumolate group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzyl and phenyl derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and properties.
Substitution: Nucleophilic substitution reactions can occur, where the chlorinated groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzaldehydes, while reduction could produce chlorinated benzyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate is used as a precursor for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound’s structural properties allow it to interact with biological molecules, making it a subject of study in biochemical research. It may be used to investigate enzyme interactions or as a probe in molecular biology experiments.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate exerts its effects involves its interaction with specific molecular targets. The chlorinated benzyl and phenyl groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzyl chloride
- 4-chlorobenzaldehyde
- 4-chlorobenzyl alcohol
Uniqueness
Compared to similar compounds, (4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate stands out due to its unique combination of chlorinated benzyl and phenyl groups. This structural feature imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]methanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-13-5-1-11(2-6-13)9-17(18)10-12-3-7-14(16)8-4-12/h1-9H,10H2/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLLAZOXRETHR-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)Cl)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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